molecular formula C23H25ClN6O2 B11255339 N-(4-{[(3-chlorophenyl)carbamoyl](6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino}phenyl)acetamide

N-(4-{[(3-chlorophenyl)carbamoyl](6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino}phenyl)acetamide

Cat. No.: B11255339
M. Wt: 452.9 g/mol
InChI Key: FDUBLSHRILXZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE is a complex organic compound that features a unique combination of a chlorophenyl group, a carbamoyl group, and a triazoloazepine moiety

Preparation Methods

The synthesis of N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE involves several steps:

    Formation of the triazoloazepine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the chlorophenyl group: This step typically involves a nucleophilic substitution reaction where a chlorophenyl derivative is introduced.

    Formation of the carbamoyl linkage: This involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the desired carbamoyl group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions would depend on the specific reaction pathway and conditions.

Scientific Research Applications

N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biology: The compound can be used in biological assays to study its effects on various biological pathways and targets.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a drug candidate.

    Industry: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazoloazepine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar compounds to N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE include other triazoloazepine derivatives and compounds with similar functional groups. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples include:

N-(4-{(3-CHLOROPHENYL)CARBAMOYLAMINO}PHENYL)ACETAMIDE stands out due to its unique combination of functional groups and potential for diverse biological activities.

Properties

Molecular Formula

C23H25ClN6O2

Molecular Weight

452.9 g/mol

IUPAC Name

N-[4-[(3-chlorophenyl)carbamoyl-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]phenyl]acetamide

InChI

InChI=1S/C23H25ClN6O2/c1-16(31)25-18-9-11-20(12-10-18)30(23(32)26-19-7-5-6-17(24)14-19)15-22-28-27-21-8-3-2-4-13-29(21)22/h5-7,9-12,14H,2-4,8,13,15H2,1H3,(H,25,31)(H,26,32)

InChI Key

FDUBLSHRILXZEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.